molecular formula C7H8OS B1348560 1-(3-Thienyl)-2-propanone CAS No. 62119-77-1

1-(3-Thienyl)-2-propanone

Cat. No. B1348560
CAS RN: 62119-77-1
M. Wt: 140.2 g/mol
InChI Key: CBKDLNBMOXQRLZ-UHFFFAOYSA-N
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Description

“1-(3-Thienyl)-2-propanone” is a chemical compound that contains a thiophene ring. The thiophene ring is a five-membered aromatic ring with four carbon atoms and a sulfur atom .

Scientific Research Applications

Intramolecular Reactions and Synthesis

  • Intramolecular carbenoid insertions into thiophene with compounds like 1-diazo-3-(2-thienyl)-2-propanone and 1-diazo-3-(3-thienyl)-2-propanone have been explored. These reactions involve cyclopropanation, ring opening, tautomerization, and Diels-Alder dimerization, demonstrating complex chemical behavior and potential for varied synthetic applications (Frampton et al., 1997).

Asymmetric Reduction and Enzymatic Synthesis

  • Asymmetric reduction of 3-chloro-1-(2-thienyl)propanone to synthesize (S)-3-Chloro-1-(2-thienyl)-1-propanol using liquid-core immobilized Candida pseudotropicalis has been achieved. This demonstrates the compound's role in biocatalysis and potential in producing enantiomerically pure substances (Ou Zhimin et al., 2012).

Chiral Separation Techniques

  • Techniques for chiral separation have been developed starting from thiophene and leading to products like 3-chloro-1-(2-thienyl)propanol, highlighting the importance of 1-(3-Thienyl)-2-propanone derivatives in the synthesis of chiral compounds (Liu Yan-me, 2014).

Synthesis of Drug Intermediates

  • The compound has been used in the synthesis of intermediates for drugs like Duloxetine. This includes sodium borohydride reduction and lipase-catalyzed kinetic resolution, showcasing its role in pharmaceutical synthesis (H. Liu et al., 2000).

Future Directions

Thiophene derivatives have been studied for their potential applications in various fields, including medicinal chemistry, agricultural chemistry, and materials chemistry . Future research could focus on exploring the potential applications of “1-(3-Thienyl)-2-propanone” in these fields.

properties

IUPAC Name

1-thiophen-3-ylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c1-6(8)4-7-2-3-9-5-7/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKDLNBMOXQRLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336208
Record name 1-(3-thienyl)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Thienyl)-2-propanone

CAS RN

62119-77-1
Record name 1-(3-thienyl)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
LJ Farmer, DS Mottram… - … of the Science of Food and …, 1989 - Wiley Online Library
The interaction of phospholipid in the Maillard reaction between cysteine and reducing sugars is of importance in the formation of meat flavour. The major volatile products of the …
Number of citations: 221 onlinelibrary.wiley.com
A Shahrisa - ijcce.ac.ir
Synthesis of 4-(N, N-dimethylamino)-3-aryl-3-butene-2-one, ethyl-5-aryl-4-oxo-4H-pyran-2-carboxylate, ethyl-5-aryl-4-pyridones-2-carboxylate and 5-aryl-3-cyano-5-methyl-2-pyridones …
Number of citations: 0 www.ijcce.ac.ir
WS Saari, J Williams, SF Britcher… - Journal of Medicinal …, 1967 - ACS Publications
A series of-alkyl aromatic amino acids has been prepared containing various substituents in the phenyl nucleus. The resultsof testing these compounds and related amino acids in the …
Number of citations: 23 pubs.acs.org
FB Whitfield, DS Mottram - Critical Reviews in Food Science & …, 1992 - Taylor & Francis
This article provides current information on the production of volatile compounds from interactions of Maillard reactions and lipids. It includes a brief introduction outlining the Maillard …
Number of citations: 491 www.tandfonline.com
FB Whitfield, DS Mottram - Journal of agricultural and food …, 2001 - ACS Publications
The reaction of 4-hydroxy-5-methyl-3(2H)-furanone (HMF) with cysteine or hydrogen sulfide at pH 6.5 for 60 min at 140 C produced complex mixtures of volatile compounds, the majority …
Number of citations: 37 pubs.acs.org

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